
2,3,5-Tri-O-benzyl-D-ribofuranose
Vue d'ensemble
Description
2,3,5-Tri-O-benzyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribofuranose ring. It is primarily used as an intermediate in the synthesis of various nucleoside analogs and other biologically active molecules .
Mécanisme D'action
Target of Action
The primary target of 2,3,5-Tri-O-benzyl-D-ribofuranose is the chitin synthase (CHS) enzyme . This enzyme plays a crucial role in the synthesis of chitin, a key component of the cell walls of fungi .
Mode of Action
This compound acts as an inhibitor of the chitin synthase enzyme . By binding to this enzyme, it prevents the formation of chitin, thereby disrupting the structural integrity of the fungal cell wall .
Biochemical Pathways
The compound affects the chitin synthesis pathway in fungi . By inhibiting the action of chitin synthase, it disrupts the production of chitin, leading to a weakened cell wall and ultimately, the death of the fungal cell .
Result of Action
The inhibition of chitin synthase by this compound results in a disruption of the fungal cell wall . This leads to the death of the fungal cell, giving the compound its antifungal activity .
Analyse Biochimique
Biochemical Properties
2,3,5-Tri-O-benzyl-D-ribofuranose is known to interact with several biomolecules, including enzymes and proteins. One of its notable interactions is with chitin synthase, an enzyme involved in the synthesis of chitin, a key component of fungal cell walls. This compound acts as an effective inhibitor of chitin synthase, with an IC50 value of 1.8 μM . This inhibition disrupts the synthesis of chitin, thereby exhibiting antifungal activity against strains such as Botrytis cinerea .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in fungal cells. By inhibiting chitin synthase, this compound interferes with the structural integrity of the fungal cell wall, leading to cell lysis and death. Additionally, this compound may influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the active site of chitin synthase. This binding inhibits the enzyme’s activity, preventing the polymerization of N-acetylglucosamine, the building block of chitin. The inhibition of chitin synthase leads to a cascade of effects, including the disruption of cell wall synthesis and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is stable under standard storage conditions but may degrade over time when exposed to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to persistent inhibition of chitin synthase and sustained antifungal activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits chitin synthase without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes that modify ribose and its derivatives, influencing metabolic flux and metabolite levels. The compound’s interactions with chitin synthase also suggest its involvement in pathways related to cell wall synthesis and maintenance .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution within tissues is influenced by its solubility and affinity for different cellular compartments .
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on chitin synthase. The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. Its localization is crucial for its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method involves the use of benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ribonolactones.
Reduction: Reduction reactions can remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions include various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
Applications De Recherche Scientifique
2,3,5-Tri-O-benzyl-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of nucleoside analogs used in antiviral and anticancer therapies.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Another ribose derivative used in nucleoside synthesis.
2,3,5-Tri-O-benzyl-D-ribose: Similar in structure but lacks the furanose ring.
Uniqueness
2,3,5-Tri-O-benzyl-D-ribofuranose is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups. This makes it a valuable intermediate in the synthesis of complex nucleoside analogs and other biologically active molecules .
Propriétés
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-NITSXXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449039 | |
| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54623-25-5 | |
| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)

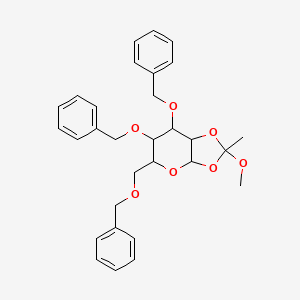
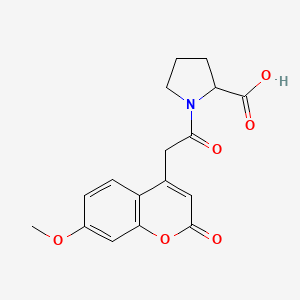
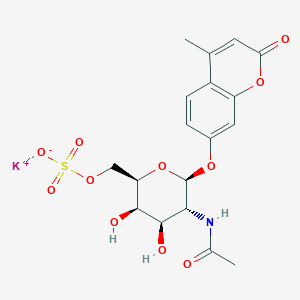
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)
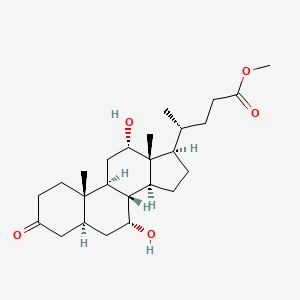
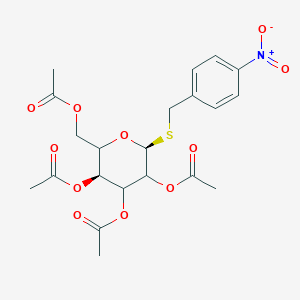
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

